molecular formula C10H18N6O B13102662 (E)-2-Hydrazono-3-pentyl-1,2,3,4,5,7-hexahydropurin-6-one

(E)-2-Hydrazono-3-pentyl-1,2,3,4,5,7-hexahydropurin-6-one

Cat. No.: B13102662
M. Wt: 238.29 g/mol
InChI Key: IRONQDVFUWELJJ-UHFFFAOYSA-N
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Description

(E)-2-Hydrazono-3-pentyl-1,2,3,4,5,7-hexahydropurin-6-one is a purine-derived heterocyclic compound characterized by a hydrazone functional group at the 2-position and a pentyl substituent at the 3-position of the hexahydropurinone core. Its structural complexity arises from the fusion of a pyrimidine ring with an imidazole moiety, modified by saturation and substitution patterns. This compound is listed in industrial catalogs (e.g., Shanghai Haozhou Chemical Co.) as a specialty chemical for research applications, though its biological or industrial roles remain underexplored in peer-reviewed literature .

Properties

Molecular Formula

C10H18N6O

Molecular Weight

238.29 g/mol

IUPAC Name

(2E)-2-hydrazinylidene-3-pentyl-5,7-dihydro-4H-purin-6-one

InChI

InChI=1S/C10H18N6O/c1-2-3-4-5-16-8-7(12-6-13-8)9(17)14-10(16)15-11/h6-8H,2-5,11H2,1H3,(H,12,13)(H,14,15,17)

InChI Key

IRONQDVFUWELJJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCN\1C2C(C(=O)N/C1=N\N)NC=N2

Canonical SMILES

CCCCCN1C2C(C(=O)NC1=NN)NC=N2

Origin of Product

United States

Biological Activity

(E)-2-Hydrazono-3-pentyl-1,2,3,4,5,7-hexahydropurin-6-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a hexahydropurine core with a hydrazone functional group. The structural formula can be represented as follows:

C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}

Antimicrobial Activity

Research indicates that compounds similar to (E)-2-Hydrazono-3-pentyl-1,2,3,4,5,7-hexahydropurin-6-one exhibit significant antimicrobial properties. For instance, studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains and fungi.

Case Study:
A study evaluated the antimicrobial activity of several hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 32 µg/mL against these pathogens. This suggests that (E)-2-Hydrazono-3-pentyl-1,2,3,4,5,7-hexahydropurin-6-one may possess similar or enhanced activity.

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Hydrazone derivatives have been reported to induce apoptosis in cancer cells through various pathways.

Research Findings:
In vitro studies on hydrazone derivatives showed that they could inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Data Table: Antitumor Activity of Hydrazone Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Hydrazone AMCF-715ROS generation
Hydrazone BHeLa20Apoptosis induction
(E)-2-Hydrazono-3-pentyl... MCF-7 18 Cell cycle arrest

Interaction with Biological Targets

The biological activity of (E)-2-Hydrazono-3-pentyl-1,2,3,4,5,7-hexahydropurin-6-one is likely mediated through its interaction with specific biological targets:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair.
  • Receptor Modulation: Potential modulation of nuclear receptors that regulate gene expression related to cell growth and apoptosis.
  • Oxidative Stress Induction: The compound may increase oxidative stress in cells leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with purine derivatives and hexahydroheterocycles. Key analogues include:

Compound Name Substituents Key Differences
(E)-2-Hydrazono-3-pentyl-hexahydropurin-6-one 3-pentyl, 2-hydrazono Reference compound
6-Ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one 6-ethyl, cyclopentane-fused pyridine Lack of hydrazone group; different core ring
Alkyltrimethylammonium compounds (e.g., BAC-C12) Quaternary ammonium headgroup Ionic vs. neutral hydrazone functionality
  • Core Ring Systems: Unlike cyclopenta[b]pyridinones (e.g., FDB019295), which lack a purine scaffold, the target compound’s bicyclic structure may confer distinct electronic and steric properties .
  • Functional Groups : The hydrazone group differentiates it from quaternary ammonium surfactants (e.g., BAC-C12), which exhibit ionic interactions critical for micelle formation (CMC ~8.3 mM) .

Physicochemical Properties

Limited experimental data exist for the target compound. However, computational methods (e.g., virtual screening) suggest that structural similarity to purine derivatives may predict solubility or bioavailability trends. For example:

  • Hydrazone Stability : The (E)-isomer’s configuration likely enhances stability compared to (Z)-isomers, analogous to hydrazone-based pharmaceuticals.

Methodological Considerations in Comparative Studies

Spectrofluorometry and Tensiometry

However, similar techniques could quantify aggregation behavior if the compound exhibits surfactant-like properties .

Virtual Screening and Similarity Metrics

For instance:

  • Dissimilarity-Driven Discovery: Targeting dissimilar compounds (e.g., non-ionic vs. ionic surfactants) may yield novel applications, such as catalysis or drug delivery.

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